

JNJ-63533054: A Comparative Guide to its GPCR Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **JNJ-63533054**, a potent and orally active G-protein coupled receptor 139 (GPR139) agonist, against other GPCRs and off-target proteins. The data presented is compiled from primary research publications and aims to offer an objective overview supported by experimental evidence.

Executive Summary

JNJ-63533054 is a highly selective agonist for the human GPR139 receptor, with a reported EC50 of 16 nM.[1] Extensive in vitro screening has demonstrated its specificity, with minimal to no significant activity against a broad panel of other GPCRs, ion channels, and transporters. This high selectivity makes **JNJ-63533054** a valuable tool for studying the physiological functions of GPR139 with a reduced likelihood of confounding off-target effects.

Selectivity Profiling Data

To assess the selectivity of **JNJ-63533054**, the compound was screened against a panel of 50 known GPCRs, ion channels, and transporters. The results from this broad selectivity panel, as detailed in the primary literature, indicate a lack of significant cross-reactivity.

Table 1: Selectivity of **JNJ-63533054** against a Panel of GPCRs, Ion Channels, and Transporters



Target Class	Representative Targets Screened	Observed Activity of JNJ- 63533054 (at 10 μM)
GPCRs	A comprehensive panel including adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors. Notably, this included GPR142, the closest homolog to GPR139.	No significant binding or functional activity observed.
Ion Channels	Voltage-gated (e.g., Na+, K+, Ca2+) and ligand-gated (e.g., GABA-A, NMDA) ion channels.	No significant modulation of channel activity.
Transporters	Monoamine transporters (e.g., DAT, NET, SERT) and others.	No significant inhibition of transporter function.

Note: The detailed list of the 50 targets is often found in the supplementary information of the primary publication by Dvorak et al., 2015. The general conclusion from this screening is the high selectivity of **JNJ-63533054** for GPR139.

Comparative Agonist Potency

JNJ-63533054 exhibits potent agonism at the human, rat, and mouse GPR139 orthologs.

Table 2: Agonist Potency (EC50) of JNJ-63533054 at GPR139 Orthologs

Species	Assay Type	EC50 (nM)
Human	Calcium Mobilization	16
Human	GTPyS Binding	17
Rat	Calcium Mobilization	63
Mouse	Calcium Mobilization	28
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Experimental Protocols



The following are detailed methodologies for the key experiments cited in the characterization of **JNJ-63533054**.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like GPR139.

Methodology:

- Cell Culture: CHO-K1 cells stably expressing human, rat, or mouse GPR139 are cultured in appropriate media.
- Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
- Dye Loading: The cell culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C for 1 hour.
- Compound Addition: JNJ-63533054, at varying concentrations, is added to the wells.
- Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured using a fluorescence plate reader (e.g., FLIPR).
- Data Analysis: The fluorescence signal is plotted against the compound concentration, and the EC50 value is determined using a four-parameter logistic equation.

GTPyS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G-proteins upon receptor activation, providing a direct measure of G-protein coupling.

Methodology:

- Membrane Preparation: Membranes are prepared from cells overexpressing the GPR139 receptor.
- Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.



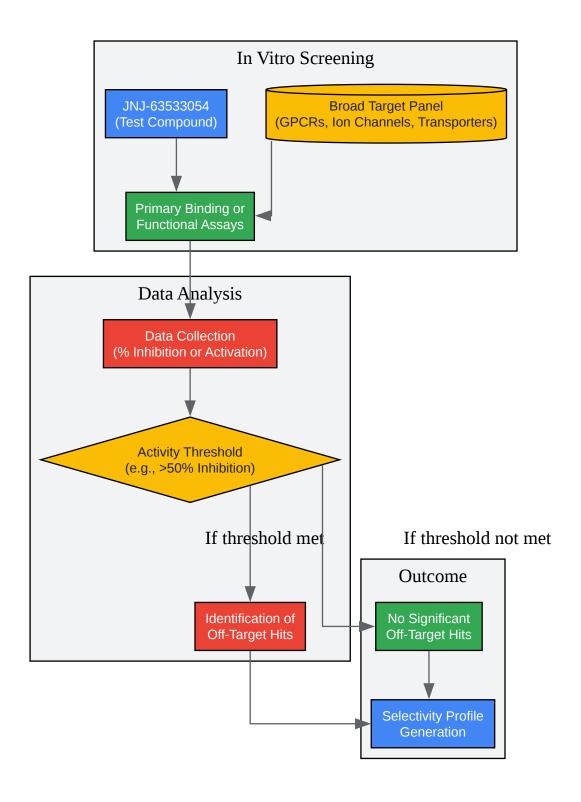
- Reaction Mixture: Cell membranes, [35S]GTPγS, and varying concentrations of JNJ-63533054 are incubated together.
- Incubation: The reaction mixture is incubated at 30°C to allow for G-protein activation and [35S]GTPyS binding.
- Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPyS.
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The amount of bound [35S]GTPyS is plotted against the compound concentration to determine the EC50 value.

Visualizations GPR139 Signaling Pathway









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References

- 1. Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor PMC [pmc.ncbi.nlm.nih.gov]
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